

# (S)-2-(methoxymethyl)pyrrolidine physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(methoxymethyl)pyrrolidine

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An In-depth Technical Guide to the Physical Properties of (S)-2-(methoxymethyl)pyrrolidine

## Introduction: Significance and Scope

(S)-2-(methoxymethyl)pyrrolidine, commonly referred to as SMP in scientific literature, is a pivotal chiral building block derived from the natural amino acid L-proline.<sup>[1]</sup> Its unique structural features—a rigid five-membered pyrrolidine ring, a defined stereocenter at the C2 position, and a methoxymethyl group capable of metal coordination—make it an exceptionally versatile and effective chiral auxiliary.<sup>[2]</sup> Since its emergence in the mid-1970s, SMP has become one of the most useful auxiliaries in stoichiometric asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures.<sup>[2]</sup>

This guide provides an in-depth examination of the core physical properties of (S)-2-(methoxymethyl)pyrrolidine. For professionals in drug discovery and chemical synthesis, a thorough understanding of these properties is not merely academic; it is fundamental to ensuring process safety, reaction optimization, purification efficiency, and regulatory compliance. We will move beyond a simple listing of values to explain the causality behind the experimental methods used for their determination, providing a framework for practical application and quality control in a research and development setting.

## Molecular Structure and Identifiers

The structural integrity and purity of a chiral auxiliary are paramount. The fundamental identity of SMP is established by its molecular formula and a series of standardized chemical

identifiers.

- Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO[3]
- Molecular Weight: 115.17 g/mol [3]
- IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine[3]
- Common Synonyms: O-Methyl-L-prolinol, SMP[4]
- CAS Number: 63126-47-6[3]
- SMILES String: COC[C@@H]1CCCN1[3]
- InChI Key: CHPRFKYDQRKRRK-LURJTMIESA-N[3]

## Core Physical and Chemical Properties

The physical properties of SMP dictate its behavior in various chemical environments, from storage to reaction work-up. These values are critical for process design, solvent selection, and purification strategies. The data presented below has been consolidated from highly reputable chemical suppliers and databases.

Property	Value	Source(s)
Appearance	Clear, colorless to light yellow liquid	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	61-62 °C @ 40 mmHg 141.9 °C @ 760 mmHg	<a href="#">[7]</a> <a href="#">[8]</a>
Density	0.933 g/mL @ 25 °C	<a href="#">[7]</a> <a href="#">[8]</a>
Refractive Index (n <sup>20</sup> /D)	1.4457 - 1.446	<a href="#">[7]</a> <a href="#">[8]</a>
Optical Rotation ([α] <sup>20</sup> /D)	+2.2° to +2.4° (c=2 in Benzene)	<a href="#">[8]</a> <a href="#">[9]</a>
Flash Point	45 °C (113 °F) - Closed Cup	<a href="#">[7]</a> <a href="#">[9]</a>
Solubility	Soluble in water, ether, dichloromethane, methanol, chloroform	<a href="#">[6]</a> <a href="#">[8]</a>
pKa	10.01 ± 0.10 (Predicted)	<a href="#">[7]</a>
Sensitivity	Air Sensitive	<a href="#">[6]</a> <a href="#">[7]</a>

## Spectroscopic Characterization

While physical constants provide a macroscopic view, spectroscopic analysis confirms the molecular structure and purity. Below are the expected spectral characteristics for (S)-2-(methoxymethyl)pyrrolidine.[\[10\]](#)[\[11\]](#)

- <sup>1</sup>H NMR Spectroscopy:
  - -OCH<sub>3</sub> (Methoxyl): A sharp singlet appearing around 3.3 ppm (3H).
  - -CH<sub>2</sub>O- (Methylene ether): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) between 3.2-3.5 ppm (2H).
  - -CH- (Pyrrolidine C2): A multiplet around 3.0-3.2 ppm (1H).
  - -CH<sub>2</sub>N- (Pyrrolidine C5): A multiplet around 2.8-3.0 ppm (2H).

- -NH- (Amine): A broad singlet, typically around 1.5-2.5 ppm (1H), which is exchangeable with D<sub>2</sub>O.
- -CH<sub>2</sub>CH<sub>2</sub>- (Pyrrolidine C3, C4): A series of overlapping multiplets between 1.4-1.9 ppm (4H).
- <sup>13</sup>C NMR Spectroscopy:
  - Six distinct signals are expected, corresponding to each carbon atom in the unique chemical environment.
  - -OCH<sub>3</sub>: ~59 ppm
  - -CH<sub>2</sub>O-: ~75 ppm
  - -CH- (C2): ~60 ppm
  - -CH<sub>2</sub>N- (C5): ~46 ppm
  - -CH<sub>2</sub>- (C3/C4): Two signals expected around 25-30 ppm.
- Infrared (IR) Spectroscopy:
  - N-H Stretch: A moderate, broad absorption band around 3300-3400 cm<sup>-1</sup>.
  - C-H Stretch (sp<sup>3</sup>): Multiple sharp peaks just below 3000 cm<sup>-1</sup> (typically 2850-2960 cm<sup>-1</sup>).
  - C-O Stretch (Ether): A strong, characteristic absorption band in the 1070-1150 cm<sup>-1</sup> region.

## Experimental Protocols for Physical Property Determination

To ensure the trustworthiness of data, the protocols used for its measurement must be robust and reproducible. The following sections describe standard, self-validating methodologies for determining the key physical properties of liquid reagents like SMP.

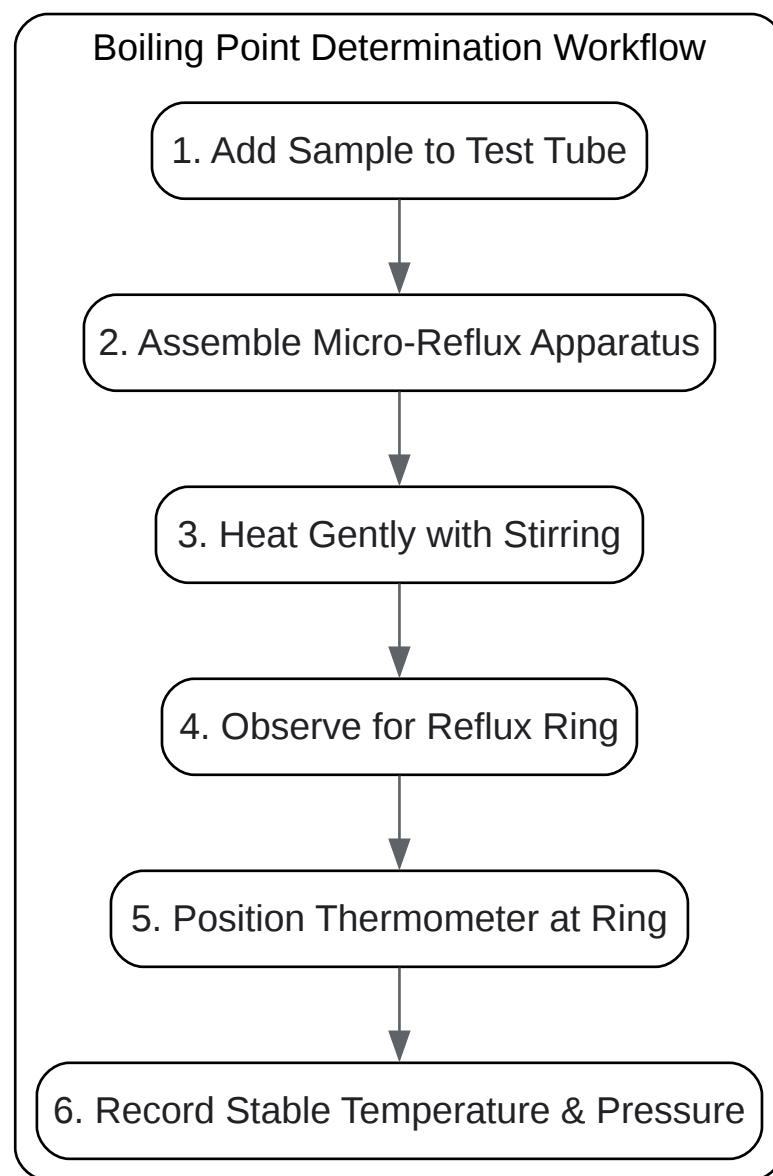
### Boiling Point Determination (Micro-reflux Method)

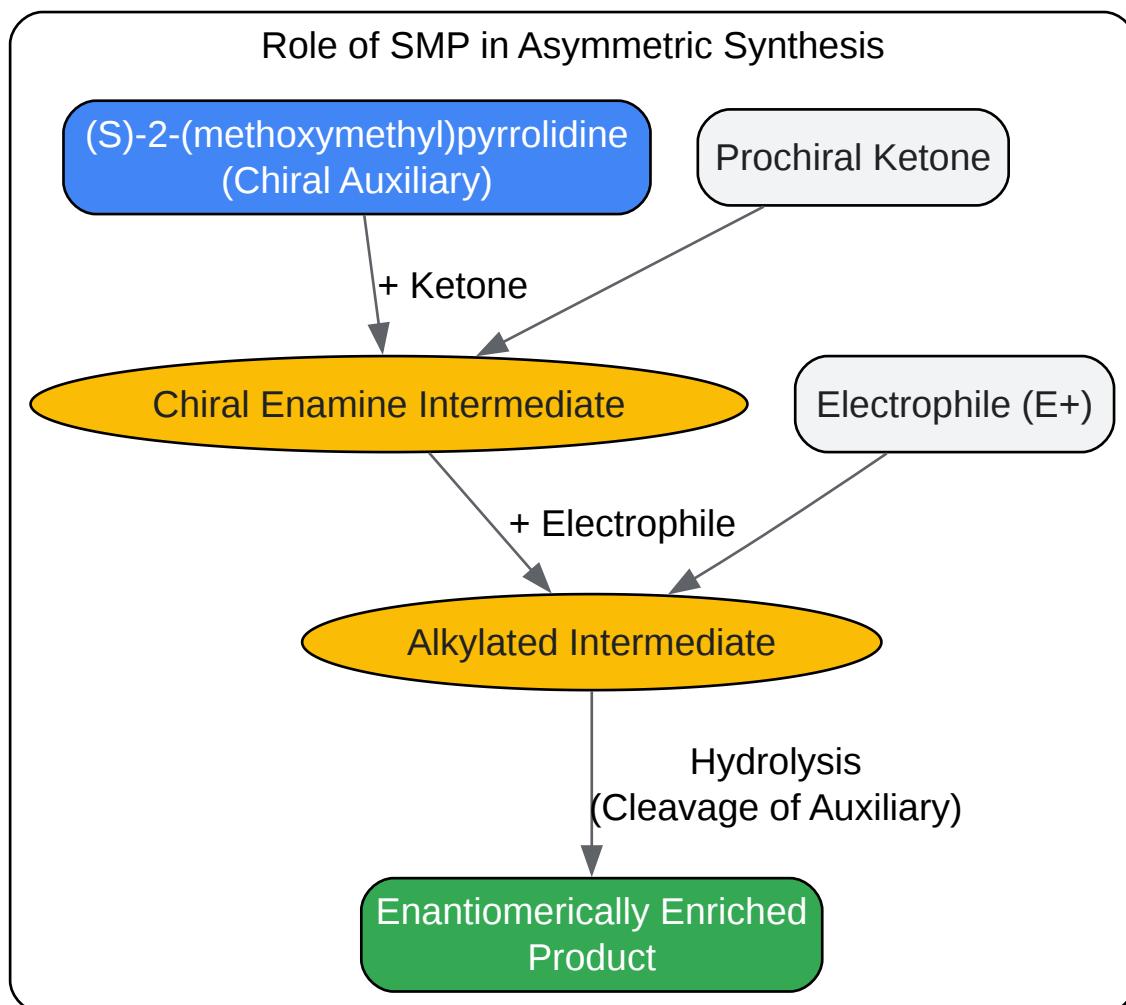
The boiling point is a fundamental indicator of purity.[\[12\]](#) The micro-reflux method is preferred for valuable research chemicals as it requires a minimal amount of sample (typically < 1 mL).[\[6\]](#)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[12\]](#) In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid. This ensures the measurement reflects the true equilibrium temperature between the liquid and gas phases, independent of any superheating of the liquid itself.[\[6\]](#)

#### Step-by-Step Protocol:

- Preparation: Place approximately 0.5 mL of **(S)-2-(methoxymethyl)pyrrolidine** and a small magnetic stir bar into a clean, dry test tube.
- Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the liquid's surface.
- Heating: Turn on the stirrer to ensure smooth boiling and begin heating the block gently.
- Observation: Observe the sample for the onset of boiling and the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube.
- Measurement: Adjust the thermometer position so the bulb is level with the reflux ring. The stable temperature recorded at this point is the boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)